

Application Notes & Protocols: C-Desmethyldansetron Reference Standard

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Compound of Interest

Compound Name: *c-Desmethyldansetron*

CAS No.: 99614-03-6

Cat. No.: B116374

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Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the effective use of the **C-Desmethyldansetron** reference standard. **C-Desmethyldansetron**, known pharmaceutically as Ondansetron Impurity G, is the primary human metabolite of Ondansetron, a critical antiemetic agent.^{[1][2]} The purity and accurate characterization of this reference standard are paramount for a variety of essential applications, including metabolite identification, pharmacokinetic (PK) studies, impurity profiling in active pharmaceutical ingredients (APIs), and the validation of analytical methods. This document establishes the foundational principles for its use, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopeias, and provides step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction: The Critical Role of a Metabolite Reference Standard

In pharmaceutical development, the journey of a drug molecule is meticulously mapped from administration to excretion. Ondansetron, a potent serotonin 5-HT₃ receptor antagonist, undergoes significant metabolism in the body, primarily through N-demethylation and hydroxylation mediated by cytochrome P450 enzymes.^{[2][3]} The major metabolite formed via N-demethylation is **C-Desmethylandansetron**.^{[1][2]}

The availability of a highly characterized **C-Desmethylandansetron** reference standard is not merely a matter of convenience; it is a fundamental requirement for scientific rigor and regulatory compliance.^{[4][5][6][7]} Reference standards serve as the benchmark against which analytical measurements are compared, ensuring consistency, accuracy, and reliability across different laboratories and manufacturing batches.^{[4][5][6]} For **C-Desmethylandansetron**, this standard is indispensable for:

- **Metabolite Identification and Quantification:** Confirming the presence and measuring the concentration of the metabolite in biological matrices (plasma, urine) to understand the drug's pharmacokinetic profile.
- **Impurity Profiling:** Quantifying **C-Desmethylandansetron** as a potential impurity in the Ondansetron API, as mandated by regulatory bodies like the FDA and EMA under ICH guidelines.^{[4][8][9]}
- **Stability Studies:** Assessing the degradation pathways of Ondansetron, where **C-Desmethylandansetron** might be a degradation product.^[4]
- **Method Validation:** Serving as the primary calibrator for validating analytical methods intended to quantify the metabolite or impurity.

The International Council for Harmonisation (ICH) guideline Q3A(R2) stipulates strict thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a well-characterized standard for impurities like **C-Desmethylandansetron** essential for regulatory submissions.^{[4][8][9]}

C-Desmethylandanetron Reference Standard: Characterization & Properties

The **C-Desmethylandanetron** reference standard (CAS No. 99614-03-6) is a highly purified compound, also identified as Ondansetron EP Impurity G or Ondansetron USP Related Compound G.[1][10][11] Its identity and purity are established through a rigorous combination of analytical techniques.

Property	Value	Source
IUPAC Name	3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one	PubChem[12]
CAS Number	99614-03-6	SynZeal[10], PubChem[12]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O	PubChem[12]
Molecular Weight	279.34 g/mol	PubChem[12]
Appearance	White to off-white powder	General Observation
Purity (Typical)	>95% (HPLC), often >98%	LGC Standards[13]

Solubility and Stability

Accurate preparation of standard solutions is contingent on understanding the compound's solubility and stability. While specific quantitative solubility data for **C-Desmethylandanetron** is not widely published, empirical data and the properties of the parent drug, Ondansetron, provide a strong basis for solvent selection.

- **Solubility:** The compound is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[14][15] For chromatographic applications, a diluent mixture of methanol or acetonitrile and water is typically effective.
- **Stability:** Store the solid reference standard in its original, tightly sealed container at 2-8°C, protected from light and moisture.[10][16][17][18] Stock solutions prepared in organic solvents should be stored at 2-8°C and used within a validated period, typically a few days to

a week. It is recommended to prepare fresh working solutions daily from the stock solution. Before use, vials stored at low temperatures must be allowed to equilibrate to room temperature to prevent condensation.[16][18]

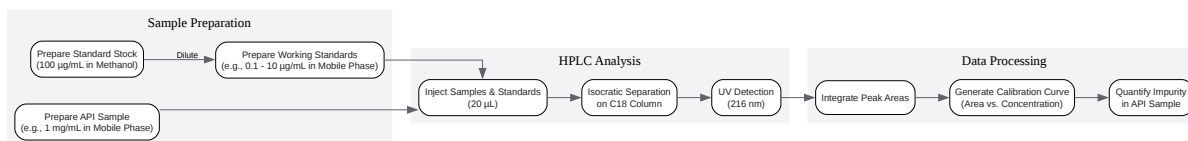
Analytical Applications & Protocols

The following protocols are designed to serve as validated starting points for the quantitative analysis of **C-Desmethylandanetron**. Researchers must perform their own system suitability checks and method validation in accordance with ICH Q2(R1) guidelines and internal SOPs.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for quantifying impurities in bulk drug substances and formulations. This method is suitable for determining the percentage of **C-Desmethylandanetron** in an Ondansetron API sample.

Workflow: HPLC-UV Analysis



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Caption: Workflow for HPLC-UV quantification of **C-Desmethylandanetron**.

Protocol: HPLC-UV for Impurity Profiling

- Chromatographic Conditions:

- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 5.4) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized to achieve good resolution between Ondansetron and **C-Desmethylandansetron**.[\[19\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 216 nm.[\[19\]](#)
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Preparation of Standard Solutions:
 - Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the **C-Desmethylandansetron** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
 - Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired range (e.g., 0.1 µg/mL to 10 µg/mL). This range should bracket the expected impurity level.
- Preparation of Sample Solution:
 - Accurately weigh approximately 100 mg of the Ondansetron API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL (1000 µg/mL).
- Analysis and Calculation:
 - Perform a system suitability test using a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).
 - Inject the blank (mobile phase), working standard solutions, and the sample solution.

- Generate a linear regression curve from the peak areas of the working standards.
- Calculate the concentration of **C-Desmethyldansetron** in the sample solution using the calibration curve.
- Determine the percentage of the impurity in the Ondansetron API using the following formula: % Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of API in Sample (µg/mL)) * 100%

High-Sensitivity Quantification by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as analyzing low-level metabolites in biological fluids or detecting trace impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[20][21]

Workflow: LC-MS/MS Bioanalysis



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Caption: Bioanalytical workflow for **C-Desmethyldansetron** using LC-MS/MS.

Protocol: LC-MS/MS for Bioanalysis

- LC Conditions:
 - Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical starting point is 95% A, ramping to 95% B over 3-5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Multiple Reaction Monitoring (MRM): The precursor ion for **C-Desmethyldansetron** (protonated molecule $[M+H]^+$) is m/z 280.1. A characteristic product ion should be determined by infusing the reference standard. A likely transition would be fragmentation of the imidazole methyl group. For example: 280.1 \rightarrow 169.1. (Note: This transition is predictive and must be optimized on the specific instrument).
 - Internal Standard (IS): A stable isotope-labeled version of **C-Desmethyldansetron** is ideal. If unavailable, a structurally similar compound with different mass can be used.
- Sample Preparation (Plasma):
 - To 100 μ L of plasma, add the internal standard.
 - Perform a protein precipitation by adding 300 μ L of cold acetonitrile. Vortex and centrifuge.
 - Alternatively, for cleaner samples, perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) under basic conditions.[\[22\]](#)
 - Transfer the supernatant (or organic layer from LLE), evaporate to dryness under nitrogen, and reconstitute in 100 μ L of the initial mobile phase.
- Quantification:
 - Prepare calibration standards by spiking blank plasma with known concentrations of the **C-Desmethyldansetron** reference standard. Process these standards alongside the unknown samples.

- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.
- Determine the concentration in the unknown samples from the calibration curve.

Purity Assignment by Quantitative NMR (qNMR)

qNMR is a primary ratio method recognized by pharmacopeias for the accurate purity assessment of reference standards.^{[6][16]} It relies on the principle that the signal integral in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.^{[6][23]} This protocol outlines the use of an internal standard for the highest accuracy.

Principle: qNMR Purity Calculation The purity of the analyte (**C-Desmethyldansetron**) is calculated by comparing the integral of one of its well-resolved proton signals to the integral of a signal from a certified internal standard of known purity.

Purity Formula:
$$\text{Purity}_{\text{analyte}} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * \text{Purity}_{\text{std}}$$

Where:

- I: Integral of the signal
- N: Number of protons for the integrated signal
- M: Molar mass
- m: Mass
- Purity: Purity of the standard

Protocol: 1H-qNMR for Purity Certification

- Selection of Internal Standard (IS):
 - Choose a certified reference material with high purity (>99.5%).

- The IS must have at least one sharp, well-resolved signal (preferably a singlet) that does not overlap with any signals from the analyte or solvent.
- Common choices include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
- The IS must be soluble in the same deuterated solvent as the analyte and should not react with it.
- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of the **C-Desmethyldansetron** reference standard into a clean vial.
 - Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
 - Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
 - Transfer the solution to a high-quality NMR tube.
- NMR Data Acquisition:
 - Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
 - Key Parameters:
 - Pulse Angle: 90° pulse for accurate quantification.
 - Relaxation Delay (d1): This is critical. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. A preliminary T₁ inversion-recovery experiment is recommended. A conservative d1 of 30-60 seconds is often used.
 - Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

- Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
- Data Processing and Analysis:
 - Apply a zero-filling and a gentle exponential window function if needed, but avoid functions that distort the baseline.
 - Perform a meticulous phase correction and baseline correction across the entire spectrum.
 - Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For **C-Desmethylandanetron**, aromatic protons or the N-methyl singlet are potential candidates.
 - Integrate the selected peaks accurately.
 - Use the purity formula to calculate the absolute purity of the **C-Desmethylandanetron** reference standard. Perform the experiment in triplicate to ensure precision.

Conclusion and Best Practices

The **C-Desmethylandanetron** reference standard is a vital tool for ensuring the quality, safety, and efficacy of Ondansetron-related research and manufacturing. Its correct handling, storage, and application are essential for generating valid and reproducible data.[16][17] The HPLC-UV, LC-MS/MS, and qNMR protocols provided herein offer robust frameworks for the most common applications of this standard. Adherence to these methodologies, grounded in the principles of analytical chemistry and regulatory guidelines, will empower researchers to achieve the highest level of scientific integrity in their work. Always consult the Certificate of Analysis accompanying the specific lot of the reference standard for lot-specific data on purity and storage.

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